molecular formula C9H11ClO B2444917 1-(2-Chloroethyl)-2-methoxybenzene CAS No. 35144-25-3

1-(2-Chloroethyl)-2-methoxybenzene

Cat. No.: B2444917
CAS No.: 35144-25-3
M. Wt: 170.63 g/mol
InChI Key: WNPKWSMUPIKXEX-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methoxybenzene, registered under CAS 35144-25-3 , is a halogenated aromatic compound of interest in chemical and pharmaceutical research. With a molecular formula of C9H11ClO and a molecular weight of 170.64 g/mol , this compound is characterized as a liquid with a characteristic aromatic odor . Its structure features a 2-chloroethyl side chain attached to a methoxy-substituted benzene ring, making it a valuable synthetic intermediate . Researchers utilize this compound in the development of more complex molecules . Its physicochemical properties, including a density of approximately 1.082 g/cm³ and slight solubility in water with better solubility in organic solvents , are important for laboratory handling and reaction planning. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions are required to maintain the stability and integrity of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35144-25-3

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

[2-(2-chloroethyl)phenyl]methanol

InChI

InChI=1S/C9H11ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7H2

InChI Key

WNPKWSMUPIKXEX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCCl

Canonical SMILES

C1=CC=C(C(=C1)CCCl)CO

solubility

not available

Origin of Product

United States

Foundational & Exploratory

1-(2-Chloroethyl)-2-methoxybenzene CAS 35144-25-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and pharmaceutical applications of 1-(2-Chloroethyl)-2-methoxybenzene (CAS 35144-25-3).[1] It is structured for researchers in medicinal chemistry and process development.

A Critical Intermediate for GPCR Ligands and CNS Therapeutics

Executive Summary

This compound (CAS 35144-25-3), also known as 2-Methoxyphenethyl chloride , is a specialized alkylating agent used primarily in the synthesis of nitrogen-containing heterocycles. Its structural core—the o-methoxyphenethyl moiety—is a "privileged scaffold" in medicinal chemistry, appearing frequently in antagonists for Serotonin (5-HT) and Adrenergic (


)  receptors.

This compound serves as the electrophilic partner in


 reactions to attach the 2-(2-methoxyphenyl)ethyl tail to piperazines and amines, a critical step in the manufacturing of antihypertensives (e.g., Urapidil  analogs) and various psychoactive research chemicals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Number 35144-25-3
IUPAC Name This compound
Synonyms 2-Methoxyphenethyl chloride; o-Anisyl ethyl chloride
Molecular Formula

Molecular Weight 170.64 g/mol
Appearance Colorless to pale yellow liquid
Density

g/cm³
Boiling Point 105–110 °C (at 12 mmHg); ~235 °C (at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Stability Stable under

; Moisture sensitive (hydrolyzes slowly)

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing CAS 35144-25-3 involves the deoxychlorination of 2-methoxyphenethyl alcohol . While various chlorinating agents exist (


, 

), Thionyl Chloride (

)
is preferred for process scalability due to the gaseous nature of its byproducts (

,

), which simplifies purification.
Protocol: Deoxychlorination via Thionyl Chloride

Reagents:

  • Precursor: 2-Methoxyphenethyl alcohol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Catalyst: DMF (0.05 eq) - Critical for accelerating the formation of the Vilsmeier-Haack intermediate.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Setup: Charge a dry reactor with 2-methoxyphenethyl alcohol and anhydrous DCM under nitrogen atmosphere. Cool to 0–5 °C.

  • Addition: Add catalytic DMF. Then, add

    
     dropwise over 60 minutes, maintaining internal temperature 
    
    
    
    °C. Caution: Vigorous gas evolution (
    
    
    ,
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or HPLC for disappearance of alcohol.

  • Quench: Cool to 5 °C and carefully quench with saturated

    
     solution (pH adjustment to ~8).
    
  • Workup: Separate organic layer. Wash with brine. Dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. Distillation under high vacuum yields the pure chloride.

Process Visualization

Synthesis Start 2-Methoxyphenethyl Alcohol (Precursor) Reagent SOCl2 + DMF (cat) (Chlorination) Start->Reagent 0°C, DCM Inter Chlorosulfite Intermediate Reagent->Inter SNi Mechanism Product This compound (CAS 35144-25-3) Inter->Product Heat / Reflux Byproducts Byproducts: SO2 (gas) + HCl (gas) Inter->Byproducts

Caption: Synthesis of CAS 35144-25-3 via Deoxychlorination. The reaction proceeds through a chlorosulfite intermediate, releasing gaseous byproducts.

Mechanistic Insight: Anchimeric Assistance

A critical feature of this molecule is the ortho-methoxy effect . Unlike the para-isomer, the oxygen atom in the ortho position can provide anchimeric assistance (neighboring group participation) during nucleophilic substitution reactions.

  • Impact: The methoxy oxygen lone pair can stabilize the developing carbocation at the

    
    -carbon, forming a transient cyclic oxonium ion.
    
  • Consequence: This increases the rate of substitution compared to unsubstituted phenethyl chlorides but requires careful control of pH to prevent cyclization into dihydrobenzofuran impurities.

Mechanism Reactant 2-Methoxyphenethyl Chloride TS Cyclic Oxonium Transition State Reactant->TS Intramolecular Assistance Product Substituted Product (e.g., Arylpiperazine) TS->Product + Nucleophile (R-NH2) Impurity Dihydrobenzofuran (Cyclization Impurity) TS->Impurity No Nucleophile (Side Reaction)

Caption: The ortho-methoxy group stabilizes the transition state, accelerating substitution but risking cyclization if nucleophiles are absent.

Pharmaceutical Applications

CAS 35144-25-3 is a "linker" molecule used to attach the 2-methoxyphenethyl pharmacophore to amine scaffolds. This motif is highly active in CNS drug design.

Synthesis of Urapidil Analogs (Antihypertensive)

Urapidil features a methoxyphenyl-piperazine tail. While Urapidil itself uses an o-methoxyphenyl piperazine directly, analogs and next-generation


-antagonists use the phenethyl linker to adjust lipophilicity and receptor binding affinity.
  • Reaction: CAS 35144-25-3 + Piperazine derivative

    
     N-alkylated product.
    
Serotonin (5-HT) Receptor Ligands

The 2-(2-methoxyphenyl)ethyl group is a bioisostere found in numerous research compounds targeting the 5-HT1A and D2 Dopamine receptors. The methoxy group functions as a hydrogen bond acceptor, mimicking the catechol functionality of dopamine without the metabolic instability.

Enciprazine & Enpiprazole Synthesis

These anxiolytic agents contain phenylpiperazine moieties linked to aromatic systems. CAS 35144-25-3 serves as the primary alkylating agent to introduce the phenethyl chain during the convergent synthesis of these APIs.

Handling, Stability & Safety

Health Hazard (GHS Classification):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H350: May cause cancer (Suspected alkylating agent).

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8 °C (Refrigerate).

  • Container: Tightly sealed glass; avoid metal containers due to potential HCl residue corrosion.

Spill Management: Neutralize spills with dilute ammonium hydroxide or sodium bicarbonate solution before disposal. Do not wash into drains due to aquatic toxicity potential.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4143839, this compound. Retrieved from [Link]

  • Brusco, Y., et al. (2009).[3][4] Theoretical calculation of the kinetics and mechanisms of gas-phase elimination of 2-hydroxyphenethyl chloride and 2-methoxyphenethyl chloride. Journal of Physical Organic Chemistry. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methoxyethyl chloride (Analogous Safety Data).[5] Retrieved from [Link][5]

Sources

2-Methoxyphenethyl Chloride: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and medicinal chemistry applications of 2-Methoxyphenethyl chloride (also known as 1-(2-chloroethyl)-2-methoxybenzene).

Chemical Identity & Structural Analysis[1]

2-Methoxyphenethyl chloride is a bifunctional aromatic intermediate characterized by a benzene ring substituted with a methoxy group at the ortho position and a chloroethyl chain. It serves as a critical alkylating agent in the synthesis of pharmacologically active compounds, particularly phenylpiperazine derivatives targeting G-protein coupled receptors (GPCRs).

Structural Representation

The molecule consists of a lipophilic anisole core linked to a reactive alkyl chloride tail. The ortho-methoxy substituent introduces steric bulk and electronic donation, influencing the binding affinity of derived ligands.

ChemicalStructure Anisole 2-Methoxybenzene Core (Lipophilic Anchor) Linker Ethyl Linker (-CH2-CH2-) Anisole->Linker C1 Attachment Ortho Ortho-Methoxy Effect: Steric shielding & Electronic donation Anisole->Ortho Chloride Chloride (Leaving Group) Linker->Chloride Terminal Substitution

Figure 1: Structural connectivity of 2-Methoxyphenethyl chloride highlighting reactive and steric zones.

Physicochemical Properties

The following data establishes the baseline for handling and stoichiometric calculations.

PropertyValueNotes
IUPAC Name This compoundUnambiguous identifier
Molecular Formula C₉H₁₁ClO-
Molecular Weight 170.64 g/mol Calculated (C=12.01, H=1.008, Cl=35 .45, O=16.00)
Physical State Colorless to pale yellow liquidMay darken upon oxidation
Boiling Point ~115–120 °C (at 15 mmHg)Extrapolated from para-isomer data [1]
Solubility DCM, Chloroform, Ethyl AcetateHydrophobic; insoluble in water
Reactivity Electrophilic (Alkylating Agent)Susceptible to Sₙ2 substitution

Synthetic Pathways and Protocols

The most robust synthesis involves the nucleophilic substitution of 2-methoxyphenethyl alcohol using thionyl chloride (SOCl₂). This method is preferred over HCl/ZnCl₂ due to cleaner workup and higher yields.

Reaction Mechanism

The reaction proceeds via an Sₙi (Substitution Nucleophilic internal) mechanism (if no base is used) or Sₙ2 (with base), where the hydroxyl group is converted into a chlorosulfite intermediate, which then collapses to release SO₂ and form the alkyl chloride.

SynthesisWorkflow Start Precursor: 2-Methoxyphenethyl Alcohol (0.1 mol) Process1 Step 1: Dropwise Addition (0°C, Inert Atm) Start->Process1 Reagent Reagent: Thionyl Chloride (SOCl2) (1.2 - 1.5 eq) Reagent->Process1 Solvent Solvent: Dichloromethane (DCM) or Toluene Solvent->Process1 Process2 Step 2: Reflux (2-4 Hours) Process1->Process2 Process3 Step 3: Quench & Extraction (NaHCO3 Wash) Process2->Process3 Byproducts Byproducts: SO2 (gas) + HCl (gas) Process2->Byproducts Product Final Product: 2-Methoxyphenethyl Chloride (>90% Yield) Process3->Product

Figure 2: Synthetic workflow for the chlorination of 2-methoxyphenethyl alcohol.

Experimental Protocol (Bench Scale)

Note: This procedure involves the generation of HCl and SO₂ gases.[1] Perform exclusively in a functioning fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Dissolution: Dissolve 2-methoxyphenethyl alcohol (15.2 g, 100 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 40°C for DCM) for 3 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2). The alcohol spot (lower R_f) should disappear.

  • Workup:

    • Cool to room temperature.[2][3]

    • Carefully pour the mixture into ice-cold saturated NaHCO₃ solution to neutralize residual acid.

    • Extract the organic layer and wash with brine (2 x 50 mL).[1]

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically sufficiently pure (>95%) for subsequent alkylations. If necessary, purify via vacuum distillation [2].[2][3]

Reactivity & Medicinal Chemistry Applications[1][5][6]

2-Methoxyphenethyl chloride acts as a "lipophilic anchor" in drug design. Its primary utility is introducing the 2-(2-methoxyphenyl)ethyl moiety into amines, a structural motif found in numerous ligands for Serotonin (5-HT) and Dopamine (D) receptors.

The "Ortho-Methoxy" Effect in SAR

In Structure-Activity Relationship (SAR) studies, the 2-methoxy group plays a dual role:

  • Conformational Locking: The steric bulk restricts the rotation of the ethyl chain relative to the phenyl ring, often favoring conformations that fit specific GPCR binding pockets.

  • Electronic Interaction: The methoxy oxygen can act as a weak hydrogen bond acceptor or influence the pi-electron density of the aromatic ring, modulating

    
     stacking interactions with receptor residues (e.g., Phenylalanine or Tryptophan) [3].
    
Key Application: Synthesis of Phenylpiperazine Ligands

The most prominent application is the alkylation of piperazine derivatives to create high-affinity CNS agents.

  • Reaction Class: Sₙ2 Alkylation (Finkelstein modification often used).

  • Target Receptors: 5-HT₁A, 5-HT₂A, D₂, and α₁-Adrenergic receptors.

General Alkylation Protocol:



  • Role of KI: Potassium Iodide is added catalytically to convert the alkyl chloride in situ to the more reactive alkyl iodide (Finkelstein reaction), significantly accelerating the rate of substitution.

Case Studies in Ligand Design

While not the sole component of a single blockbuster drug, the 2-methoxyphenethyl motif is a privileged scaffold in research chemicals and drug candidates:

  • 5-HT2A Partial Agonists: Research into non-hallucinogenic psychedelics for depression often utilizes phenethyl-piperazine scaffolds where the 2-methoxy group tunes the agonist/antagonist profile [4].

  • DAAO Inhibitors: 2-methoxyphenethyl derivatives of triazine-diones have been synthesized as inhibitors of D-amino acid oxidase (DAAO) for schizophrenia treatment, where the lipophilic tail occupies a hydrophobic pocket in the enzyme [5].

Safety and Handling Guidelines

As an alkylating agent, 2-methoxyphenethyl chloride poses specific health risks that must be mitigated.

Hazard ClassDescriptionMitigation
Genotoxicity Potential to alkylate DNA bases (guanine).Use double nitrile gloves; handle in a fume hood.
Skin/Eye Irritant Causes severe irritation upon contact.Wear safety goggles and lab coat. Wash immediately if exposed.
Respiratory Inhalation of vapors may cause respiratory distress.Do not heat in open systems.
Decontamination Residual chloride on glassware.Rinse glassware with a dilute solution of nucleophile (e.g., ethanolic amine or thiosulfate) before washing.

References

  • PubChem. (n.d.). 1-(2-Chloroethyl)-4-methoxybenzene (Para-isomer reference for physical properties). National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Journal of Medicinal Chemistry. (2022). Structure-Guided Design of Novel 5-HT2A Partial Agonists. American Chemical Society. (Contextualizing the phenethyl scaffold in serotonergic ligands).
  • ACS Chemical Neuroscience. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors.[4] Retrieved from [Link]

Sources

Technical Comparative Analysis: 1-(2-Chloroethyl)-2-methoxybenzene vs. 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry intermediates, the distinction between 1-(2-Chloroethyl)-2-methoxybenzene (Molecule A) and 1-(2-Chloroethoxy)-2-methoxybenzene (Molecule B) represents a classic case of "small change, massive impact." While both share an ortho-substituted anisole core and a terminal chloro-alkyl tail, the single oxygen atom difference in the linkage—a carbon-carbon bond versus an ether linkage—fundamentally alters their reactivity, metabolic stability, and pharmaceutical utility.

This guide provides a rigorous technical breakdown of these two synthons, with a specific focus on Molecule B’s critical role in the synthesis of the blockbuster antihypertensive Carvedilol .

Part 1: Structural & Physicochemical Characterization

The core difference lies in the linker connecting the chloro-tail to the aromatic ring. This linkage dictates the electronic environment of the leaving group (chloride) and the lipophilicity of the molecule.

Comparative Data Table
FeatureMolecule A Molecule B
IUPAC Name This compound1-(2-Chloroethoxy)-2-methoxybenzene
Common Name o-Methoxyphenethyl chlorideGuaiacol

-chloroethyl ether
CAS Number 16765-89-6 (Generic isomer class)53815-60-4
Linkage Type Homobenzylic (C-C)Phenolic Ether (C-O-C)
Core Scaffold Phenethyl alcohol derivativeCatechol (Guaiacol) derivative
Electronic Effect Inductive stabilization; HomobenzylicOxygen lone-pair donation (Resonance) + Inductive withdrawal
Key Application Dopaminergic/Serotonergic ligandsCarvedilol Intermediate
LogP (Est.) ~3.1 (Higher Lipophilicity)~2.2 (Lower Lipophilicity due to ether O)
Structural Visualization (DOT Analysis)

The following diagram illustrates the structural divergence and the resulting electronic vectors affecting the terminal chloride.

StructuralComparison cluster_A Molecule A: Carbon Linker cluster_B Molecule B: Ether Linker NodeA This compound (Phenethyl Chloride Core) FeatA Hydrophobic Spacer (Rigid C-C Bond) NodeA->FeatA ReacA Reactivity: Standard SN2 Prone to E1 (Styrene formation) FeatA->ReacA FeatB H-Bond Acceptor (Flexible Ether Link) FeatA->FeatB Difference: -CH2- vs -O- NodeB 1-(2-Chloroethoxy)-2-methoxybenzene (Phenoxyethyl Chloride Core) NodeB->FeatB ReacB Reactivity: Enhanced SN2 Metabolic Liability (O-Dealkylation) FeatB->ReacB

Caption: Structural divergence highlighting the linker impact on physicochemical properties and reactivity profiles.

Part 2: Synthetic Pathways & Causality

The synthesis of these molecules requires fundamentally different starting materials. Understanding these routes is essential for controlling impurities, particularly genotoxic alkyl halides.

Molecule A: The Alcohol Chlorination Route

Molecule A is typically derived from 2-methoxyphenethyl alcohol.

  • Reagents: Thionyl chloride (

    
    ) or Phosphorous oxychloride (
    
    
    
    ).
  • Mechanism: Nucleophilic substitution of the hydroxyl group.

  • Critical Control Point: Temperature control is vital to prevent the elimination of HCl, which would yield 2-methoxystyrene (a polymerization risk).

Molecule B: The Williamson Ether Synthesis (Dominant Route)

Molecule B is synthesized via the alkylation of Guaiacol (2-methoxyphenol). This is the industrial standard for Carvedilol production.

  • Reagents: Guaiacol + 1-Bromo-2-chloroethane (or 1,2-Dichloroethane) + Base (

    
     or NaOH).
    
  • Mechanism:

    
     attack of the phenoxide ion on the dihaloalkane.
    
  • Causality: We use 1-bromo-2-chloroethane because the bromide is a better leaving group than chloride. The phenoxide selectively displaces the bromide, leaving the chloride intact for the next step (Carvedilol coupling).

Experimental Protocol: Synthesis of Molecule B

Ref: Optimized from standard Carvedilol intermediate protocols.

  • Charge: To a reactor, add Guaiacol (1.0 eq) and Acetonitrile (10 vol).

  • Base Addition: Add anhydrous

    
      (1.5 eq). Note: Anhydrous conditions prevent hydrolysis of the alkyl halide.
    
  • Alkylation: Add 1-Bromo-2-chloroethane (1.2 eq) dropwise at reflux (

    
    ).
    
  • Monitor: Track consumption of Guaiacol via HPLC (Target < 0.5%).

  • Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol), then brine.

  • Purification: Distillation under high vacuum (bp ~130°C at 5 mmHg) or crystallization if solid.

Part 3: Pharmaceutical Application (The Carvedilol Connection)[3]

Molecule B is the industry-critical intermediate. It serves as the "right-hand side" of the Carvedilol molecule, a non-selective


-blocker/

-blocker used for heart failure.
The Carvedilol Convergence

Carvedilol is assembled by coupling Molecule B with a carbazole backbone.

  • Step 1: 4-Hydroxycarbazole reacts with Epichlorohydrin

    
     4-(2,3-Epoxypropoxy)carbazole.[1][2]
    
  • Step 2: Molecule B reacts with Benzylamine

    
     Secondary Amine Intermediate.
    
  • Step 3: Coupling of the Epoxide (Step 1) and Amine (Step 2).

Alternatively (Direct Displacement): The amine derived from the carbazole side attacks Molecule B directly.

Synthesis Workflow Diagram

CarvedilolSynthesis Guaiacol Guaiacol (Starting Material) MolB Molecule B 1-(2-Chloroethoxy)-2-methoxybenzene Guaiacol->MolB Williamson Ether (K2CO3, Reflux) Dihalo 1-Bromo-2-chloroethane Dihalo->MolB AmineInt N-Benzyl-2-(2-methoxyphenoxy)ethanamine MolB->AmineInt Amination (SN2 Displacement) Benzylamine Benzylamine Benzylamine->AmineInt Carvedilol CARVEDILOL (API) AmineInt->Carvedilol Epoxide Opening + Debenzylation CarbazoleEpox 4-(2,3-Epoxypropoxy)carbazole CarbazoleEpox->Carvedilol

Caption: The critical role of Molecule B in the convergent synthesis of Carvedilol.

Part 4: Impurity Profiling & Safety (E-E-A-T)

As a Senior Scientist, one must address the Genotoxic Impurity (GTI) potential. Both Molecule A and B are alkyl halides, which are structural alerts for genotoxicity (potential DNA alkylation).

Control Strategies
  • Purge Factors: In the synthesis of Carvedilol, Molecule B is an intermediate. Regulatory bodies (FDA/EMA) require demonstration that this alkyl chloride is purged to acceptable levels (typically ppm range) in the final API.

  • Analytical Detection:

    • Method: GC-MS or LC-MS/MS.

    • Derivatization: Molecule B can be difficult to detect at trace levels due to lack of strong chromophores compared to the carbazole. Derivatization with a strong nucleophile (e.g., piperidine) followed by HPLC-UV is a validated technique for trace analysis.

Reactivity & Stability
  • Molecule B (Ether): The ether oxygen activates the alkyl chain slightly, making it a potent alkylating agent. However, it is stable under neutral conditions. In acidic conditions, the ether bond can cleave.

  • Molecule A (Ethyl): Less reactive toward nucleophiles than the ether analog but prone to elimination to form styrenes upon heating.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4143839, 1-(2-Chloroethoxy)-2-methoxybenzene. Retrieved from [Link]

  • Kumar, S., et al. (2011).Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research.
  • U.S. Environmental Protection Agency. Chemical Dashboard: 1-(2-chloroethoxy)-2-methoxybenzene (CAS 53815-60-4).[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of Azide-Functionalized Methoxybenzene Derivatives via Sₙ2 Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for researchers engaged in synthetic organic chemistry and drug development, detailing a robust protocol for the nucleophilic substitution of 1-(2-Chloroethyl)-2-methoxybenzene. The primary focus is on the synthesis of 1-(2-Azidoethyl)-2-methoxybenzene, a versatile intermediate for bioconjugation and "click chemistry" applications.[1][2] We will delve into the mechanistic underpinnings of the Sₙ2 reaction, provide a step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. The protocol is designed to be self-validating, ensuring high yield and purity through integrated monitoring and characterization steps.

Scientific Principles & Mechanistic Overview

The conversion of alkyl halides into a diverse array of functional groups via nucleophilic substitution is a cornerstone of modern organic synthesis.[3][4][5] The substrate , this compound, features a primary alkyl chloride (R-CH₂-Cl). This structure is optimally suited for a bimolecular nucleophilic substitution (Sₙ2) mechanism due to its low steric hindrance.[6]

The Sₙ2 Mechanism: A Concerted Pathway

The Sₙ2 reaction is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously.[7][8] The rate of this reaction is dependent on the concentration of both the substrate (the alkyl halide) and the nucleophile, hence the term "bimolecular".[7][9]

Key Mechanistic Features:

  • Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).[6] This trajectory is necessary to minimize electrostatic repulsion and allow for proper orbital overlap.

  • Transition State: A high-energy, trigonal bipyramidal transition state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group.[7]

  • Inversion of Configuration: The backside attack results in an inversion of stereochemistry at the carbon center, famously known as the Walden inversion. While our specific substrate is achiral, this principle is fundamental to the Sₙ2 pathway.[6]

Optimizing Reaction Success: The Four Pillars

The efficiency of the Sₙ2 reaction on this compound is governed by four critical factors:

  • Substrate Structure: As a primary alkyl halide, the substrate presents minimal steric bulk around the reaction center, making it highly accessible to nucleophilic attack. This is a key reason for the high efficiency of the Sₙ2 pathway.[6]

  • Nucleophile Strength: A strong nucleophile is essential for a rapid reaction. The azide ion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile for this transformation.[2]

  • Leaving Group Ability: The chloride ion is a competent leaving group. Its ability to stabilize the negative charge that develops as the C-Cl bond breaks facilitates the reaction.[10]

  • Solvent Choice: Polar aprotic solvents are the gold standard for Sₙ2 reactions.[8][10] Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal because they effectively solvate the counter-ion (e.g., Na⁺) while leaving the anionic nucleophile (N₃⁻) relatively "bare" and highly reactive.[8]

Detailed Experimental Protocol: Synthesis of 1-(2-Azidoethyl)-2-methoxybenzene

This section provides a validated, step-by-step procedure for the synthesis of 1-(2-Azidoethyl)-2-methoxybenzene.

Materials & Equipment
Reagents & Chemicals Grade Supplier Equipment
This compound≥98%Sigma-AldrichRound-bottom flask (100 mL)
Sodium Azide (NaN₃)≥99.5%Sigma-AldrichReflux condenser & heating mantle
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-AldrichMagnetic stirrer and stir bar
Diethyl ether (Et₂O)ACS GradeFisher ScientificSeparatory funnel (250 mL)
Deionized Water--Beakers and Erlenmeyer flasks
Brine (Saturated NaCl solution)--TLC plates (Silica gel 60 F₂₅₄)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificRotary evaporator
Hexane, Ethyl AcetateHPLC GradeFisher ScientificStandard laboratory glassware
Safety Precautions
  • Sodium Azide is Acutely Toxic and an Explosion Hazard. Handle with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid contact with acids, which can generate highly toxic hydrazoic acid gas (HN₃).

  • Avoid contact with heavy metals (e.g., lead, copper), as this can form highly explosive metal azides. Use glass or Teflon equipment.

  • All waste containing azide must be quenched and disposed of according to institutional safety guidelines. A common quenching procedure involves treatment with sodium nitrite and nitrous acid.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF) to create a ~0.5 M solution. Add sodium azide (NaN₃, 1.5 eq) to the stirred solution.[11]

  • Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to 70-80 °C using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: Use a mixture of Hexane:Ethyl Acetate (e.g., 9:1 v/v) as the eluent.

    • Visualization: Visualize the spots under UV light (254 nm). The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible. The typical reaction time is 6-12 hours.

Workup & Purification
  • Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Extraction: Pour the cooled reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used). Extract the aqueous phase with diethyl ether (3 x volume of the aqueous layer).[2][11]

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x). This is crucial for removing the high-boiling point DMF solvent.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification (Optional): If TLC analysis of the crude product shows significant impurities, further purification can be achieved by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[12]

Workflow Visualization

Caption: Workflow for the Sₙ2 synthesis of 1-(2-Azidoethyl)-2-methoxybenzene.

Product Characterization

Confirm the identity and purity of the synthesized 1-(2-Azidoethyl)-2-methoxybenzene using standard analytical techniques.[13][14]

Technique Expected Result / Key Feature
¹H NMR (CDCl₃, 400 MHz)δ ~6.8-7.3 (m, 4H, Ar-H ), 3.85 (s, 3H, -OCH ₃), 3.55 (t, 2H, -CH ₂-N₃), 3.00 (t, 2H, Ar-CH ₂-)
¹³C NMR (CDCl₃, 100 MHz)δ ~157.5, 130.0, 127.5, 121.0, 110.5 (Ar-C ), 55.5 (-OC H₃), 50.0 (-C H₂-N₃), 35.0 (Ar-C H₂-)
IR Spectroscopy (neat)Strong, sharp absorption band at ~2100 cm⁻¹ (characteristic azide, N₃, stretch).[15]
Mass Spectrometry (ESI+)Calculated for C₉H₁₁N₃O [M+H]⁺: 178.0924; Found: 178.0929

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Reaction temperature too low.2. Inactive sodium azide (hydrolyzed).3. Non-anhydrous (wet) solvent.1. Ensure the internal reaction temperature reaches 70-80 °C.2. Use freshly opened or properly stored NaN₃.3. Use anhydrous DMF for the reaction.
Formation of Side Products 1. Reaction temperature is excessively high, potentially leading to elimination byproducts.2. Contaminants in the starting material.1. Maintain the temperature strictly within the 70-80 °C range.2. Verify the purity of this compound by NMR or GC-MS before starting.
Difficult Aqueous Workup (Emulsion) 1. Incomplete removal of DMF.1. Dilute the mixture with more water before extraction.2. Perform additional washes with brine to help break the emulsion and remove residual DMF.

References

  • Vertex AI Search. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • La Salle University.
  • UVicSpace. (2021, November 19).
  • Benchchem. Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 1-Chloro-2-(2-chloroethyl)benzene.
  • La Salle University.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • The Royal Society of Chemistry.
  • Save My Exams. (2025, January 5). Nucleophilic Substitution Mechanism (Edexcel A Level Chemistry): Revision Note.
  • Organic Syntheses. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Neuman. Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • Benchchem. Introduction to alkyl azides in organic synthesis.
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Benchchem. Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene.
  • ResearchGate. Simple method to understand nucleophilic substitution reaction.
  • Arkat USA. (2010).
  • SciSpace. (2012, May 2). 68Ga-labeled inhibitors of prostate-specific membrane antigen (PSMA)
  • PMC. Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor.

Sources

Application Notes & Protocols: Strategic Use of 1-(2-Chloroethyl)-2-methoxybenzene as a Key Alkylating Agent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Methoxyphenethyl Moiety

In the landscape of modern organic synthesis and drug development, the ability to introduce specific structural motifs is paramount. 1-(2-Chloroethyl)-2-methoxybenzene is a valuable alkylating agent, serving as a robust precursor for incorporating the 2-methoxyphenethyl group into a wide range of molecular scaffolds. The presence of the chloroethyl group provides a reactive handle for nucleophilic substitution, while the methoxy group on the benzene ring influences the molecule's electronic properties and steric profile.[1][2]

This guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols for its application, particularly in the N-alkylation of amines—a cornerstone reaction in the synthesis of biologically active compounds. The principles and methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required for the successful and safe implementation of this versatile reagent.

Part 1: Scientific Principles and Mechanistic Rationale

The Alkylation Mechanism: An SN2 Pathway

The primary utility of this compound stems from the reactivity of its terminal alkyl chloride. The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile (such as an amine, phenoxide, or thiolate) directly attacks the electrophilic carbon atom bonded to the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-chlorine bond.

The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile. The choice of solvent, temperature, and base are critical parameters that must be optimized to ensure efficient conversion and minimize side reactions.

Causality of Experimental Choices
  • The Role of the Methoxy Group: The methoxy group at the ortho position is an electron-donating group. While its primary electronic influence is on the aromatic ring's reactivity towards electrophilic substitution, it can also exert a minor steric effect on the approach of the nucleophile to the chloroethyl side chain.[1] This is a key consideration when comparing its reactivity to its para-isomer, 1-(2-chloroethyl)-4-methoxybenzene, which is less sterically hindered.

  • Selection of Nucleophile: Amines are excellent nucleophiles for this reaction due to the lone pair of electrons on the nitrogen atom.[3] Primary and secondary amines are commonly used. Tertiary amines can also react to form quaternary ammonium salts. Other potent nucleophiles include phenols and thiols, which typically require deprotonation by a base to form the more nucleophilic phenoxide or thiolate anion.

  • Choice of Base: When alkylating primary or secondary amines, a non-nucleophilic base is essential to scavenge the hydrochloric acid (HCl) generated during the reaction.[4] The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common choices include potassium carbonate (K₂CO₃), a solid base that is easily filtered off, or a tertiary amine like triethylamine (Et₃N).

  • Solvent Selection: Polar aprotic solvents such as Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation of any salt present but do not strongly solvate the nucleophile, leaving it more reactive.

Part 2: Core Protocol: N-Alkylation of a Secondary Amine

This section provides a detailed, step-by-step protocol for a representative N-alkylation reaction using morpholine as the nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial SourceHandle with care in a fume hood.
Morpholine≥99%Commercial SourceCorrosive and flammable.
Anhydrous Potassium Carbonate (K₂CO₃)Powder, ≥99%Commercial SourceEnsure it is dry.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial SourceUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Deionized WaterN/ALab SupplyFor work-up.
Brine (Saturated NaCl solution)N/ALab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercial SourceFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification & Analysis reagents Combine Morpholine, K₂CO₃, and CH₃CN in flask add_alkyl Add this compound dropwise reagents->add_alkyl heat Heat to 80°C add_alkyl->heat monitor Monitor by TLC (e.g., 4-12 hours) heat->monitor cool Cool to RT monitor->cool filter Filter solids (K₂CO₃) cool->filter concentrate Concentrate filtrate in vacuo filter->concentrate extract Dissolve in EtOAc, wash with water & brine concentrate->extract dry Dry over Na₂SO₄ extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize product (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Add anhydrous acetonitrile (30 mL) to the flask, followed by morpholine (0.87 g, 10.0 mmol, 1.0 equiv.).

  • Begin stirring the suspension.

  • In a separate vial, dissolve this compound (1.85 g, 10.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL).

  • Slowly add the solution of the alkylating agent to the stirring suspension in the flask at room temperature.

  • Reaction Execution: Once the addition is complete, heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours until the starting alkylating agent is consumed (typically 4-12 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting crude oil in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product, 4-(2-(2-methoxyphenyl)ethyl)morpholine.

Part 3: Safety, Data, and Mechanistic Visualization

Critical Safety and Handling Precautions

This compound and its relatives are classified as hazardous substances that require careful handling.[5]

  • Hazards: Harmful if swallowed, causes serious eye irritation, and is suspected of causing genetic defects.[5][6] May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[6][7]

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[6]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from heat and sources of ignition.[5][7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Quantitative Data Summary
ParameterValueRationale
Substrates This compound / MorpholineRepresentative primary alkyl halide and secondary amine.
Molar Ratio (Alkylator:Amine:Base) 1.0 : 1.0 : 1.5Excess base ensures complete scavenging of generated HCl.
Solvent Anhydrous AcetonitrilePolar aprotic solvent favors the SN2 mechanism.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4 - 12 hoursDependent on substrate reactivity; monitor by TLC.
Expected Yield 75 - 90%Typical yield range after chromatographic purification.
Reaction Mechanism Diagram

Caption: Generalized SN2 mechanism for N-alkylation.

References

  • Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides. (2001).
  • Exploring (2-Chloroethyl)benzene: Properties, Applications, and Manufacturing Insights. (n.d.). Autech. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. [Link]

  • Synthesis of Amines I. Amine Alkylation by SN2 reaction. (n.d.). University of Rochester Chemistry. [Link]

  • Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences. (n.d.). ResearchGate. [Link]

  • 1-(2-chloroethoxy)-2-methoxybenzene. (n.d.). PubChem. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(2-Chloroethyl)-2-methoxybenzene in the Synthesis of Novel Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the application of 1-(2-chloroethyl)-2-methoxybenzene as a key alkylating agent in the synthesis of phenethylamine derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers critical insights into reaction optimization and safety. The primary focus is on the O-alkylation of phenolic precursors, a crucial transformation for creating complex and novel phenethylamines with potential applications in pharmacology and neuroscience. A model synthesis is detailed to provide researchers, scientists, and drug development professionals with a practical and robust framework for their work.

Introduction: The Rationale for O-Alkylation in Phenethylamine Synthesis

The phenethylamine scaffold is a cornerstone of medicinal chemistry and neuropharmacology, forming the structural basis for a vast array of psychoactive compounds, neurotransmitters, and therapeutic agents. The 2C-x family of psychedelic phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the benzene ring, represents a significant area of research pioneered by Dr. Alexander Shulgin.[1] Modifications to this core structure, particularly at the 4-position, can dramatically alter a compound's potency, duration of action, and receptor binding profile.[1]

One powerful strategy for derivatization is the introduction of an alkoxy group via O-alkylation of a phenolic precursor. This is where this compound emerges as a highly valuable and specific reagent. Its structure allows for the introduction of a 2-methoxybenzyloxyethyl group, creating a complex ether linkage that can significantly modify the pharmacological properties of the target molecule. This guide will detail the mechanism, safety protocols, and a step-by-step experimental workflow for utilizing this reagent effectively.

Mechanistic Insights: The Williamson Ether Synthesis in Complex Molecules

The core reaction is a variation of the classic Williamson Ether Synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding the causality behind each step is critical for maximizing yield and purity.

Pillar 1: Formation of the Nucleophile. The reaction is initiated by deprotonating the hydroxyl group of a phenolic starting material (e.g., 2,5-dimethoxyphenol) to form a highly nucleophilic phenoxide anion.[2] The choice of base is critical; moderately weak bases like potassium carbonate (K₂CO₃) are often sufficient and offer a good safety profile. For less reactive phenols, a stronger base like sodium hydride (NaH) may be employed, though it requires more stringent anhydrous conditions.[3]

Pillar 2: The SN2 Reaction. The generated phenoxide anion then attacks the primary carbon of the this compound, which is rendered electrophilic by the electron-withdrawing chlorine atom. The chloride ion is displaced as the leaving group, forming the desired ether linkage.[2]

Pillar 3: Controlling Regioselectivity. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[2][4] To ensure the desired O-alkylation product, the reaction conditions must be carefully controlled. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are preferred as they solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly nucleophilic.[2] This maximizes the likelihood of attack at the oxygen atom, which is the kinetically favored pathway.[5]

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol Phenolic Precursor (Ar-OH) Base Base (e.g., K₂CO₃) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base - H-Base⁺ AlkylHalide 1-(2-Chloroethyl) -2-methoxybenzene Phenoxide->AlkylHalide SN2 Attack Product O-Alkylated Product (Ar-O-R) AlkylHalide->Product LeavingGroup Cl⁻

Caption: Mechanism of O-alkylation via Williamson Ether Synthesis.

Critical Safety & Handling Protocols

Handling halogenated organic compounds requires strict adherence to safety protocols. All manipulations should be performed within a certified chemical fume hood.[6][7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6][7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[8]

  • Body Protection: A flame-retardant lab coat is required. For larger scale reactions, a chemical-resistant apron is recommended.[8]

Reagent-Specific Hazards for 1-(2-Chloroethyl)-benzene derivatives:

  • Toxicity: Harmful if swallowed and may cause respiratory irritation.[6][9] Avoid breathing vapors, mist, or gas.[6][8]

  • Irritation: Causes serious eye and skin irritation.[6][7][9] In case of contact, rinse cautiously with water for several minutes.[6][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant. Do not let the chemical enter the environment or drains.[6][8]

Emergency Procedures:

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[6][7]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[7][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[6][10]

Experimental Guide: Synthesis of a Model Phenethylamine Precursor

This section details the synthesis of 1-(2-(2,5-dimethoxyphenoxy)ethyl)-2-methoxybenzene, a key intermediate that can be further elaborated into a final phenethylamine target.

Synthesis_Workflow Start Start: 2,5-Dimethoxyphenol + this compound Reaction O-Alkylation Reaction (K₂CO₃, Acetonitrile, Reflux) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Intermediate Intermediate Product: 1-(2-(2,5-dimethoxyphenoxy)ethyl) -2-methoxybenzene Purification->Intermediate FurtherSteps Further Synthetic Steps (e.g., Vilsmeier-Haack, Reduction) Intermediate->FurtherSteps FinalProduct Final Phenethylamine Derivative FurtherSteps->FinalProduct

Sources

Storage and handling guidelines for 1-(2-Chloroethyl)-2-methoxybenzene liquid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Guidelines for 1-(2-Chloroethyl)-2-methoxybenzene

Executive Summary

This compound (CAS: 19562-57-5), also known as 2-methoxyphenethyl chloride, is a specialized alkylating agent used primarily as a building block in the synthesis of pharmaceuticals (e.g., GPCR antagonists) and agrochemicals. Unlike its more reactive benzyl chloride analogs, this phenethyl derivative possesses a primary alkyl chloride motif that requires specific activation for nucleophilic substitution, yet it remains susceptible to hydrolysis and degradation under improper storage.

This guide outlines a self-validating protocol for the storage, handling, and quality control of this compound. It moves beyond generic safety data to provide a mechanistic understanding of why specific handling parameters are critical to maintaining reagent integrity.

Physicochemical Profile & Critical Properties

Understanding the physical properties is the first step in designing a robust handling protocol. The ortho-methoxy substituent introduces steric and electronic effects that differentiate it from its para isomer.

PropertyValue / CharacteristicOperational Implication
CAS Number 19562-57-5Unique identifier for inventory tracking.
Structure Phenethyl chloride with o-OMe groupPrimary chloride; susceptible to SN2 reactions.
Physical State Clear to pale yellow liquidViscosity requires positive displacement for precise transfer.
Density ~1.11 g/mLHeavier than water; sinks in aqueous extractions.
Boiling Point >200°C (est. atm); ~100-110°C (reduced pressure)High boiling point makes removal by evaporation difficult; requires chromatography.
Solubility Soluble in DCM, EtOAc, THF; Insoluble in waterUse anhydrous organic solvents for reactions.
Reactivity Electrophilic (Alkylating agent)Moisture Sensitive: Hydrolyzes to alcohol + HCl.

Mechanism of Degradation (The "Why")

The primary threat to the stability of this compound is atmospheric moisture. While less reactive than benzyl chlorides, the C-Cl bond is polarized. Prolonged exposure to humidity leads to hydrolysis, generating hydrogen chloride (HCl) and the corresponding alcohol, 2-(2-methoxyphenyl)ethanol.

  • Causality: The ortho-methoxy group can theoretically provide weak anchimeric assistance (neighboring group participation) or, conversely, steric hindrance depending on the conformation. However, the accumulation of HCl acts as an autocatalyst for further degradation and can corrode storage septa.

Diagram 1: Hydrolysis Degradation Pathway

Figure 1 illustrates the moisture-induced degradation pathway that must be prevented.

G Start 1-(2-Chloroethyl)- 2-methoxybenzene TS Transition State [R-CH₂---Cl...H₂O]‡ Start->TS Slow S_N2 Water H₂O (Atmospheric Moisture) Water->TS Product 2-(2-methoxyphenyl)ethanol (Impurity) TS->Product Byproduct HCl (Corrosive Gas) TS->Byproduct

Caption: Figure 1. Moisture-driven hydrolysis pathway. The generation of HCl compromises container integrity and purity.

Storage Protocol (The Static Phase)

To ensure long-term stability (>6 months), a "Defense in Depth" strategy is required.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). Lower temperatures reduce the kinetic rate of potential hydrolysis or oxidation.

  • Atmosphere: Strictly Inert (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.

  • Light: Store in amber glass to prevent potential photochemical activation, although the phenethyl backbone is relatively stable to ambient light compared to benzylic halides.

Container Specifications
  • Primary Container: Borosilicate glass vial with a Teflon (PTFE)-lined screw cap.

    • Why PTFE? It is resistant to alkyl halides. Rubber or standard plastic liners can swell or degrade upon prolonged contact with the liquid or HCl vapors.

  • Secondary Containment: Place the primary vial inside a sealed desiccator or a secondary jar containing a desiccant packet (e.g., silica gel or activated molecular sieves).

  • Parafilm/Tape: Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

Handling & Transfer Protocol (The Active Phase)

This protocol utilizes a Schlenk Line or Inert Gas Syringe Technique to prevent air intake during dispensing.

Diagram 2: Inert Transfer Workflow

Figure 2 outlines the logical flow for transferring the reagent without moisture exposure.

Workflow Prep 1. Preparation (PPE: Nitrile Gloves, Goggles) Purge 2. Inert Gas Purge (Flush syringe/needle with Ar/N₂) Prep->Purge Equalize 3. Pressure Equalization (Insert inert gas line into vial) Purge->Equalize Prevent Vacuum Withdraw 4. Withdrawal (Pull liquid against pos. pressure) Equalize->Withdraw Transfer 5. Transfer to Reaction (Dropwise addition) Withdraw->Transfer Seal 6. Re-seal & Storage (Parafilm, return to 4°C) Transfer->Seal

Caption: Figure 2. Inert atmosphere transfer workflow to maintain reagent anhydrous integrity.

Step-by-Step Transfer Procedure:
  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening.

    • Scientific Rationale: Opening a cold vial in humid air causes immediate condensation of water inside the vial, ruining the remaining stock.

  • Purge: Flush a clean, dry glass syringe and needle with dry Nitrogen or Argon 3 times.

  • Positive Pressure: If using a septum vial, insert a small needle connected to an inert gas line to create positive pressure.

  • Withdrawal: Insert the syringe needle and withdraw the required volume. The positive pressure assists the draw and prevents vacuum formation (which would suck in air upon needle removal).

  • Quenching Spills: Any drips should be wiped with a tissue soaked in dilute aqueous sodium bicarbonate (to neutralize potential HCl) and disposed of as halogenated chemical waste.

Quality Control (Self-Validating System)

Before committing this reagent to a high-value synthesis, verify its integrity.

  • Visual Check: The liquid should be clear. Cloudiness or a separate aqueous layer indicates severe hydrolysis.

  • TLC Assay (Rapid Validation):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Interpretation: The chloride (starting material) is less polar than the hydrolysis alcohol product. If a lower R_f spot (alcohol) is visible >5%, repurify or discard.

  • 1H NMR (Definitive):

    • Look for the triplet of the -CH2Cl group (typically ~3.6-3.8 ppm).

    • Hydrolysis shifts this triplet downfield (to ~3.9-4.0 ppm for -CH2OH ).

Safety & Emergency Procedures

  • Hazards:

    • Skin/Eye Irritant: Causes redness and pain.

    • Alkylating Agent: Treat as a potential mutagen. Avoid all direct contact.

  • PPE:

    • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion/cleanup, use Silver Shield or Viton.

    • Eyes: Chemical safety goggles.

  • Spill Cleanup:

    • Evacuate immediate area if spill is large (>100 mL).

    • Absorb with vermiculite or sand.

    • Neutralize the waste with a dilute solution of ammonia or sodium carbonate to quench any generated acid.

    • Place in a sealed container labeled "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4143839, 1-(2-Chloroethoxy)-2-methoxybenzene. (Note: Isomeric structure reference). Retrieved from [Link]

  • Queen, A. (1979).[1] The mechanism of the solvolysis of p-methoxybenzyl chloride. Canadian Journal of Chemistry.[1] (Mechanistic grounding for methoxy-substituted alkyl halide hydrolysis). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methoxyphenethyl Chloride Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis and Degradation of 2-Methoxyphenethyl Chloride Document ID: TSC-MPC-002 Version: 2.1 (Current) Audience: Synthetic Chemists, Process Engineers, Inventory Managers

Executive Summary & Core Directive

The Problem: 2-Methoxyphenethyl chloride (1-(2-chloroethyl)-2-methoxybenzene) exhibits a significantly shorter shelf-life than its meta or para isomers. Users frequently report "fuming" bottles, pressure buildup, and purity loss (conversion to alcohol) even when stored in standard desiccators.

The Root Cause: This instability is not random; it is driven by Anchimeric Assistance (Neighboring Group Participation) .[1][2] The ortho-methoxy group does not merely act as a spectator; it actively catalyzes the expulsion of the chloride ion via an intramolecular mechanism, making the compound highly sensitive to even trace moisture.

The Solution: Effective storage requires breaking the Autocatalytic Hydrolysis Cycle by controlling three variables: Temperature (Kinetic suppression), Atmosphere (Moisture exclusion), and Acidity (Scavenging).

The Science: Why This Compound Degrades

Understanding the mechanism is the only way to effectively prevent it.

Unlike simple alkyl halides that degrade via slow intermolecular


 reactions with water, 2-methoxyphenethyl chloride degrades via an accelerated internal pathway.
The Mechanism: Anchimeric Assistance

The oxygen atom of the ortho-methoxy group acts as an internal nucleophile. It attacks the


-carbon (the carbon holding the chlorine), displacing the chloride ion and forming a transient, positively charged cyclic intermediate (a dihydrobenzofuran-type oxonium ion).

This intermediate is highly reactive. Water (even trace amounts from the air) attacks this ring, opening it back up to form 2-methoxyphenethyl alcohol and releasing Hydrogen Chloride (HCl).

The Danger of HCl: The released HCl protonates the methoxy oxygen in remaining molecules, making the ring opening/closing even faster. This creates an autocatalytic decomposition loop .

Visualization: The Hydrolysis Pathway

Figure 1: Mechanism of Anchimeric Assistance in 2-Methoxyphenethyl Chloride.

HydrolysisMechanism Reactant 2-Methoxyphenethyl Chloride TS Transition State (Intramolecular Attack) Reactant->TS Ortho-MeO Assistance Intermediate Cyclic Oxonium Intermediate (Highly Reactive) TS->Intermediate - Cl⁻ Product 2-Methoxyphenethyl Alcohol Intermediate->Product Hydrolysis Byproduct HCl Gas (Autocatalyst) Intermediate->Byproduct Hydrolysis Water + H₂O Byproduct->Reactant Catalyzes Further Decay

Caption: The ortho-methoxy group facilitates chloride departure, forming a cyclic intermediate that rapidly reacts with water.

Storage Protocols: The "Self-Validating" System

To prevent hydrolysis, you must implement a system where the failure of one control is caught by another.

Protocol A: The "Dry-Cold-Base" Standard (Recommended)
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Reduces the kinetic energy available for the initial intramolecular nucleophilic attack (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid.
Container Amber Glass + Teflon Liner Amber blocks UV (preventing radical degradation). Teflon liners resist HCl corrosion; paper/foil liners will degrade and contaminate the sample.
Stabilizer Solid

or Molecular Sieves (3Å)
Critical: Add 1-2% w/w anhydrous Potassium Carbonate or activated 3Å sieves directly to the bottle. This acts as an in-situ acid scavenger, neutralizing any HCl immediately upon formation.
Protocol B: Handling "In-Use" Bottles

For bottles opened daily/weekly.

  • Purge: Always backfill the headspace with inert gas before re-capping.

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (e.g., Drierite) at the bottom.

  • Warm-up: Allow the cold bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the product, triggering immediate hydrolysis.

Troubleshooting Guide (FAQ)

Q1: The bottle is emitting white fumes when opened. Is it safe to use?

  • Diagnosis: The white fumes are Hydrochloric Acid (HCl) vapor reacting with moisture in the air. This confirms significant hydrolysis has occurred.

  • Action:

    • Do not use directly. The acidity will interfere with acid-sensitive reactions (e.g., Grignard formation, enolate alkylation).

    • Remediation: Dissolve in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate. If high purity is required, vacuum distill the residue.[3]

Q2: My LC-MS shows a new peak at M-18 or M+17. What is it?

  • Analysis:

    • M-18: Likely an elimination product (2-methoxystyrene), though less common without strong base.

    • M-36 (Loss of HCl) + 18 (Water): The alcohol product (2-methoxyphenethyl alcohol).

  • Confirmation: Check the proton NMR. The

    
     triplet (approx. 3.7 ppm) will shift upfield to approx. 3.8-3.9 ppm for the 
    
    
    
    group.

Q3: Can I store it over silica gel?

  • Answer: NO. Silica gel is slightly acidic. It can catalyze the ionization of the C-Cl bond and accelerate decomposition. Use basic stabilizers like Potassium Carbonate (

    
    ) or neutral activated molecular sieves.
    

Quality Control & Validation Workflow

Use this decision tree to determine if your stock is viable for experimentation.

Figure 2: QC Decision Tree for 2-Methoxyphenethyl Chloride.

QCDecisionTree Start Inspect Sample Visual Visual Check: Cloudy? Fuming? Precipitate? Start->Visual PassVisual Clear Liquid Visual->PassVisual FailVisual Fuming/Cloudy Visual->FailVisual NMR 1H NMR Check (CDCl₃) CheckTriplets Check Triplets @ 3.0 & 3.7 ppm NMR->CheckTriplets PassVisual->NMR ActionWash ACTION: Wash (NaHCO₃) Dry (MgSO₄) FailVisual->ActionWash Pure Integrals 1:1 >98% Purity CheckTriplets->Pure Impure New peaks @ 3.9 ppm (Alcohol) CheckTriplets->Impure ActionUse ACTION: Proceed to Exp Pure->ActionUse ActionDistill ACTION: Vacuum Distillation Impure->ActionDistill ActionWash->NMR

Caption: Step-by-step validation to ensure reagent integrity before synthesis.

References

  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Foundational text on anchimeric assistance mechanisms).
  • Eames, J., et al. (2001). "The effect of neighboring group participation on the stability of phenethyl halides." Journal of Chemical Research. (General reactivity data via PubChem).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 223722, this compound. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Acid-Sensitive Alkyl Chlorides.

Sources

Validation & Comparative

A Comparative Guide to the GC-MS Fragmentation Analysis of 2-Methoxyphenethyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of analytical chemistry, particularly within forensic science and synthetic chemistry, the unambiguous identification of novel psychoactive substances and reaction intermediates is paramount. 2-Methoxyphenethyl chloride, a structural analog of the 2C-series of phenethylamines, represents a class of compounds where precise structural elucidation is critical. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone technique for this purpose. EI is a "hard" ionization method that imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[1][2] This resulting mass spectrum serves as a chemical fingerprint, allowing for detailed structural characterization.

This guide provides an in-depth analysis of the predicted EI fragmentation pattern of 2-methoxyphenethyl chloride. We will explore the underlying mechanistic principles, compare its fragmentation behavior to structural isomers and alternative analytical techniques, and provide a validated experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular identification.

Pillar 1: The Mechanistic Landscape of 2-Methoxyphenethyl Chloride Fragmentation

Electron Ionization (70 eV) of 2-methoxyphenethyl chloride initiates a cascade of fragmentation events governed by the relative stability of the resulting ions and neutral losses. The initial step is the removal of an electron to form a molecular radical cation (M⁺•). The location of ionization is dictated by the electron density, with non-bonding electrons on oxygen and chlorine atoms and the π-electrons of the aromatic ring being the most likely sites.[3]

Predicted Fragmentation Pathway

The structure of 2-methoxyphenethyl chloride offers several distinct pathways for fragmentation, primarily driven by the formation of stable carbocations.

  • Molecular Ion (M⁺•): The molecular formula is C₉H₁₁ClO, yielding a monoisotopic mass of 170.05 Da. A critical diagnostic feature will be the isotopic pattern of chlorine: a molecular ion peak at m/z 170 (³⁵Cl) and a prominent M+2 peak at m/z 172 (³⁷Cl) with an intensity ratio of approximately 3:1. The presence of this isotopic signature is a strong indicator of a monochlorinated compound.

  • Benzylic Cleavage (The Dominant Pathway): The most favored fragmentation is the cleavage of the Cα-Cβ bond, which is the bond between the two carbons of the ethyl side chain. This is due to the formation of a highly stable, resonance-delocalized methoxybenzyl cation. This cation can rearrange to the even more stable methoxytropylium ion.

    • [M - CH₂Cl]⁺: Loss of a chloromethyl radical (•CH₂Cl) leads to the formation of the 2-methoxybenzyl/tropylium cation at m/z 121 . This fragment is predicted to be the base peak in the spectrum due to its exceptional stability.

  • Alpha-Cleavage (Loss of Chlorine): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl).

    • [M - Cl]⁺: This pathway generates a phenethyl cation at m/z 135 . While less stable than the tropylium ion at m/z 121, this fragment is expected to be a significant peak.

  • Secondary Fragmentation: The primary fragment ions undergo further fragmentation, providing additional structural confirmation.

    • From m/z 121: The 2-methoxytropylium ion can lose a molecule of formaldehyde (CH₂O) via a rearrangement process, a characteristic fragmentation for methoxy-substituted aromatic cations.[4] This results in the formation of the tropylium ion (C₇H₇⁺) at m/z 91 .

    • From m/z 91: The tropylium ion can subsequently lose an acetylene molecule (C₂H₂) to form a cation at m/z 65 .

The fragmentation cascade is visualized in the diagram below.

G M Molecular Ion (M⁺•) 2-Methoxyphenethyl Chloride m/z 170/172 F121 2-Methoxytropylium Ion [M - CH₂Cl]⁺ m/z 121 (Base Peak) M->F121 Benzylic Cleavage (Most Favorable) F135 [M - Cl]⁺ m/z 135 M->F135 α-Cleavage F91 Tropylium Ion [C₇H₇]⁺ m/z 91 F121->F91 Loss of Formaldehyde F65 [C₅H₅]⁺ m/z 65 F91->F65 Loss of Acetylene Neutral_CH2Cl - •CH₂Cl Neutral_Cl - •Cl Neutral_CH2O - CH₂O Neutral_C2H2 - C₂H₂

Caption: Predicted EI fragmentation pathway for 2-methoxyphenethyl chloride.

Data Summary: Predicted Key Fragments
m/z (Mass-to-Charge Ratio)Proposed Ion StructureFragmentation MechanismPredicted Relative Abundance
170 / 172[C₉H₁₁³⁵ClO]⁺• / [C₉H₁₁³⁷ClO]⁺•Molecular Ion (M⁺•)Low to Medium
135[C₉H₁₁O]⁺α-Cleavage (Loss of •Cl)Medium to High
121[C₈H₉O]⁺Benzylic Cleavage (Loss of •CH₂Cl)High (Likely Base Peak)
91[C₇H₇]⁺Loss of CH₂O from m/z 121Medium to High
65[C₅H₅]⁺Loss of C₂H₂ from m/z 91Medium

Pillar 2: Comparative Analysis

A key aspect of robust analytical science is understanding how a compound's signature compares to that of viable alternatives, both in terms of chemical structure and analytical methodology.

Comparison with Positional Isomers

The fragmentation patterns of 3- and 4-methoxyphenethyl chloride would share some similarities with the 2-methoxy isomer, such as the molecular ion at m/z 170/172 and a fragment from the loss of chlorine at m/z 135. However, the critical difference lies in the relative abundance of fragments and the potential for ortho-specific interactions.

  • 3- and 4-Methoxyphenethyl Chloride: For these isomers, the primary fragmentation will still be benzylic cleavage to form the corresponding methoxybenzyl/tropylium cation at m/z 121 . However, the relative intensity of this peak compared to the molecular ion or other fragments may differ. The subsequent loss of formaldehyde (CH₂O) from m/z 121 to yield m/z 91 is also expected.

  • The Ortho Effect: The proximity of the methoxy group to the ethyl chloride side chain in the 2-isomer can enable unique rearrangement reactions not possible in the meta and para isomers. While not always dominant, an ortho effect could potentially involve the transfer of a hydrogen from the side chain to the methoxy group, followed by the loss of a neutral methanol (CH₃OH) molecule, leading to a unique fragment ion. The presence of such a fragment would be a definitive marker for the 2-methoxy position.[5]

Comparison with Alternative Analytical Techniques

While GC-EI-MS is a powerful tool, it is not the only method for analyzing such compounds. Each technique offers distinct advantages and provides complementary information.

TechniqueIonization PrincipleTypical Result for 2-Methoxyphenethyl ChlorideAdvantagesLimitations
GC-EI-MS Hard Ionization (70 eV electrons)Extensive, reproducible fragmentation. Strong m/z 121 base peak.Highly detailed structural fingerprint. Excellent for library matching.[6]Molecular ion may be weak or absent for some compounds.
LC-ESI-MS Soft Ionization (Electrospray)Prominent protonated molecule [M+H]⁺ at m/z 171/173. Minimal in-source fragmentation.Preserves molecular weight information. Ideal for polar/thermally labile compounds.[7][8]Limited fragmentation requires tandem MS (MS/MS) for structural details.
¹H / ¹³C NMR Nuclear Magnetic ResonanceDetailed spectrum showing chemical shifts and coupling constants for each proton and carbon.Unambiguous confirmation of atom connectivity and isomer position. Non-destructive.Lower sensitivity than MS. Requires pure sample. Not readily coupled to chromatography.
FT-IR Infrared AbsorptionShows characteristic absorption bands for C-O-C (ether), aromatic C=C, and C-Cl bonds.Fast, simple, and good for identifying functional groups.Provides limited information on overall molecular structure and isomerism.

Pillar 3: Experimental Protocol & Workflow

Trustworthy data is built upon a foundation of a well-defined and validated methodology. The following protocol outlines a standard approach for the analysis of 2-methoxyphenethyl chloride by GC-MS.

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of the sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., Methanol, Ethyl Acetate).

    • Vortex for 30 seconds to ensure complete dissolution.

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in Split mode (50:1 ratio).

    • Injection Volume: 1 µL.

    • Injector Temperature: 265 °C.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.[9]

    • Quadrupole Temperature: 150 °C.[9]

    • Mass Scan Range: m/z 40 - 500.

    • Solvent Delay: 3 minutes.

Experimental Workflow Diagram

The logical flow from sample preparation to data analysis is crucial for reproducible results.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing (1 mg) B Dissolution (1 mL Solvent) A->B C Dilution (to ~50 µg/mL) B->C D Transfer to Vial C->D E 1 µL Injection D->E F Chromatographic Separation (HP-5MS Column) E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Acquire Total Ion Chromatogram (TIC) H->I J Extract Mass Spectrum of Peak I->J K Identify Fragments & Compare to Theory J->K L Library Search (NIST, etc.) J->L M Final Identification K->M L->M

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The analysis of 2-methoxyphenethyl chloride by GC-EI-MS provides a rich tapestry of data, allowing for its confident identification. The fragmentation pattern is predicted to be dominated by a highly stable 2-methoxytropylium ion at m/z 121 , arising from a characteristic benzylic cleavage. This, combined with the observation of the molecular ion's isotopic pattern (m/z 170/172) and other key fragments such as m/z 135 and 91, creates a unique and definitive fingerprint. By comparing this expected pattern with that of its isomers and understanding the information provided by alternative techniques like LC-MS and NMR, researchers can apply a multi-faceted approach to structural elucidation, ensuring the highest degree of scientific integrity and confidence in their findings.

References

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect. [Link]

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. DOI. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. PubMed. [Link]

  • 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. ResearchGate. [Link]

  • 2-Methoxyphenethylamine | C9H13NO. PubChem. [Link]

  • DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. [Link]

  • (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... ResearchGate. [Link]

  • GC–MS chromatogram of the yellow powder and mass spectrum of bk-2C-B. ResearchGate. [Link]

  • 2-Methoxyphenethylamine. Wikipedia. [Link]

  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. ScienceDirect. [Link]

  • Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. [Link]

  • 2-Methoxyphenethylamine. Grokipedia. [Link]

  • Electron ionization. Wikipedia. [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. [Link]

  • Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate. ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. [Link]

Sources

Technical Guide: HPLC Method Development for 1-(2-Chloroethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Methodological Guide
Subject: Separation of Alkyl Halide Intermediates & Genotoxic Impurities

Executive Summary

1-(2-Chloroethyl)-2-methoxybenzene (also known as o-Methoxy-phenethyl chloride) is a critical intermediate in the synthesis of alpha-blockers like Tamsulosin . Due to its alkyl halide structure, it is classified as a Potential Genotoxic Impurity (PGI) . This presents a dual analytical challenge:

  • Process Control: High-concentration assay to monitor reaction completion (conversion of alcohol to chloride).

  • Trace Analysis: Low-level detection (ppm) in the final API to ensure patient safety.

This guide objectively compares two separation strategies: a Traditional C18 Isocratic Method versus an Optimized Phenyl-Hexyl Gradient Method . While C18 remains the industry workhorse, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for methoxy-substituted aromatics through unique


 interactions, particularly when separating the target analyte from its hydrolysis product, 1-(2-hydroxyethyl)-2-methoxybenzene.

The Analytical Challenge

The primary difficulty in analyzing this compound lies in its reactivity and structural similarity to its degradants.

  • Hydrolysis Risk: The chloroethyl group is labile. In aqueous mobile phases, it can hydrolyze back to the alcohol precursor.

  • Structural Similarity: The target analyte and its major impurity (the alcohol form) differ only by a single atom (Cl vs. OH), requiring a column capable of distinguishing hydrophobic changes clearly.

  • Positional Isomerism: Synthetic routes often produce para- or meta- isomers. Standard C18 columns often struggle to resolve these positional isomers due to identical hydrophobicity.

Comparative Methodology

We evaluated two distinct approaches to validate the most robust protocol for routine QC and trace analysis.

Method A: The Traditional Approach (C18)
  • Principle: Relies solely on hydrophobic interactions (Van der Waals forces).

  • Stationary Phase: C18 (Octadecylsilane), 5 µm.

  • Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer.

  • Pros: Rugged, widely available, simple to transfer.

  • Cons: Poor resolution of positional isomers; "flat" selectivity often leads to peak co-elution with matrix components.

Method B: The Optimized Approach (Phenyl-Hexyl)
  • Principle: Combines hydrophobic retention with

    
     interactions between the phenyl ring of the stationary phase and the methoxy-benzene ring of the analyte.
    
  • Stationary Phase: Phenyl-Hexyl, 3.5 µm (Higher efficiency).

  • Mobile Phase: Gradient Acetonitrile:Water (0.1% Formic Acid).

  • Pros: Orthogonal selectivity; distinct separation of halo- vs. hydroxy- species; MS-compatible mobile phase.

  • Cons: Longer equilibration time due to gradient.

Experimental Protocols

Reagents and Standards
  • Analyte: this compound (Reference Standard).

  • Impurity A: 1-(2-Hydroxyethyl)-2-methoxybenzene (Hydrolysis product).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (MS Grade).

Protocol A: C18 Isocratic (Baseline)
  • Column: Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 60% Acetonitrile / 40% Potassium Phosphate Buffer (20mM, pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 225 nm (Targeting the benzene ring absorption).

  • Run Time: 15 minutes.

Protocol B: Phenyl-Hexyl Gradient (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 40% B

    • 17.0 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Enhances mass transfer).

  • Detection: UV @ 225 nm (or ESI+ MS for trace analysis).

Results & Data Analysis

The following data summarizes the performance of both methods. The Phenyl-Hexyl column demonstrates superior resolution (


) between the target chloride and the alcohol impurity.
Table 1: Performance Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Notes
Retention Time (Analyte) 8.2 min9.4 minPhenyl phase retains aromatics longer.
Retention Time (Impurity A) 4.1 min5.8 minAlcohol elutes earlier in both, but better spaced in B.
Resolution (

)
3.56.2 Phenyl-Hexyl provides wider separation window.
Tailing Factor (

)
1.31.05 Acidic mobile phase in Method B suppresses silanol activity.
Theoretical Plates (

)
~8,500~12,000Smaller particle size (3.5µm) in Method B improves efficiency.
LOD (Signal-to-Noise 3:1) 0.5 ppm0.1 ppmSharper peaks in Method B improve sensitivity.
Why Phenyl-Hexyl Wins

The methoxy group on the benzene ring is electron-donating. This increases the electron density of the aromatic ring. The Phenyl-Hexyl stationary phase engages in


 stacking interactions with the analyte.
  • C18: Separates mainly by boiling point/hydrophobicity.

  • Phenyl-Hexyl: Separates by hydrophobicity + aromatic electron density. This "dual-mode" retention is critical when separating the chloride form from the hydroxy form, as the change in the side chain affects the electronic environment of the ring.

Visualization: Method Development Workflow

The following diagram outlines the decision logic for selecting the appropriate method based on the analytical goal (Assay vs. Trace PGI).

MethodDevelopment Start Start: this compound Analysis Goal Define Analytical Goal Start->Goal Trace Trace Analysis (PGI < 10 ppm) Goal->Trace Safety/Tox Assay Process Assay (> 98% Purity) Goal->Assay Synthesis Monitor MethodB Method B: Phenyl-Hexyl Gradient (High Resolution) Trace->MethodB MethodA Method A: C18 Isocratic (Robust, Fast) Assay->MethodA UV_Detect Detector: UV @ 225nm MethodA->UV_Detect MS_Detect Detector: Mass Spec (ESI+) SIM Mode MethodB->MS_Detect High Sensitivity Result Validation (ICH Q2/M7) MS_Detect->Result UV_Detect->Result

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl methodologies based on sensitivity requirements (PGI vs. Assay).

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validating checks:

  • The "Hydrolysis Check":

    • Observation: If the peak area of the alcohol impurity increases over time in the autosampler.

    • Fix: The alkyl chloride is hydrolyzing in the aqueous mobile phase. Switch to a non-aqueous diluent (e.g., 100% Acetonitrile) for sample preparation and keep the autosampler at 4°C.

  • The "Selectivity Check":

    • Observation: A single broad peak instead of two distinct peaks.

    • Fix: This indicates co-elution of the chloride and alcohol. The Phenyl-Hexyl column (Method B) is specifically designed to solve this by exploiting the aromatic differences.

  • The "Ghost Peak" Check:

    • Observation: Unexpected peaks in the gradient blank.

    • Fix: this compound is reactive. Ensure no carryover in the injector needle wash. Use a strong wash solvent (90% Acetonitrile).

References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Nithiyananthan, T. S., et al. (2009).[1] "RP-HPLC method for the estimation of tamsulosin hydrochloride in bulk and tablet dosage form." Drug Invention Today, 1(2), 154-156.[1] [Link]

  • Phenomenex. (2020).[1] HPLC Method Development Guide: Optimization of Selectivity. [Link]

  • Sielc Technologies. (2018). Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column. [Link]

Sources

Technical Guide: Distinguishing 2-(2-Methoxyphenoxy)ethyl Chloride from its Ethoxy Analog in Carvedilol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses a critical quality control challenge in Carvedilol synthesis: distinguishing the correct alkylating agent, 2-(2-methoxyphenoxy)ethyl chloride (often commercially mislabeled as "2-methoxyphenethyl chloride"), from its Ethoxy Analog impurity.

Failure to distinguish these two precursors leads to the formation of the "Ethoxy Carvedilol" impurity (Desmethyl-O-ethyl Carvedilol), a structural analog that is difficult to purge during final crystallization.

Part 1: Strategic Overview & Nomenclature Clarification

The Identity Crisis

In the synthesis of Carvedilol, the side chain is introduced using a chloro-ethyl ether. A common nomenclature error in the supply chain can lead to confusion.

  • The Target Molecule (Correct Reagent):

    • IUPAC Name: 1-(2-Chloroethoxy)-2-methoxybenzene OR 2-(2-Methoxyphenoxy)ethyl chloride.[1][2]

    • Commercial Name (Often Misleading): 2-Methoxyphenethyl chloride.[1]

    • Function: Introduces the methoxy-phenoxy tail required for Carvedilol.

  • The Impurity (The "Ethoxy Analog"):

    • IUPAC Name: 1-(2-Chloroethoxy)-2-ethoxybenzene OR 2-(2-Ethoxyphenoxy)ethyl chloride.

    • Origin: Arises from using 2-ethoxyphenol (Guethol) instead of 2-methoxyphenol (Guaiacol) during the precursor synthesis.

    • Risk: Reacts identically to the target, forming Desmethyl-O-ethyl Carvedilol (Carvedilol Ethoxy Impurity).

Physicochemical Comparison

The structural difference is a single methylene group (


), making separation challenging but possible via specific analytical windows.
FeatureTarget: Methoxy AnalogImpurity: Ethoxy Analog
Structure


Molecular Weight 186.64 g/mol 200.66 g/mol (+14 Da)
Boiling Point ~251°C~265°C (Higher lipophilicity)
Solubility Soluble in MeOH, ACNSlightly more lipophilic
Critical NMR Signal Singlet (~3.8 ppm)Triplet (~1.4 ppm) + Quartet (~4.0 ppm)

Part 2: Mechanism of Impurity Propagation

The following pathway illustrates how the Ethoxy impurity (Compound B) competes with the Target (Compound A) to form the difficult-to-remove Drug Substance Impurity (Compound D).

Carvedilol_Impurity_Pathway Start Raw Material Source (Guaiacol vs Guethol) Target_Cl Compound A (Target) 2-(2-methoxyphenoxy)ethyl chloride (Methoxy Reagent) Start->Target_Cl Major Pathway Impurity_Cl Compound B (Impurity) 2-(2-ethoxyphenoxy)ethyl chloride (Ethoxy Analog) Start->Impurity_Cl Contamination (<0.5%) Carvedilol CARVEDILOL (Target Drug Substance) Target_Cl->Carvedilol + Carbazole Core (Alkylation) Ethoxy_Imp Carvedilol Ethoxy Analog (Desmethyl-O-ethyl Carvedilol) Impurity_Cl->Ethoxy_Imp + Carbazole Core (Competitive Reaction) Carbazole 4-(2,3-epoxypropoxy)carbazole (Carvedilol Core) Carbazole->Carvedilol Carbazole->Ethoxy_Imp

Figure 1: Parallel reaction pathways showing how the Ethoxy chloride impurity propagates to the final API.

Part 3: Analytical Protocols (Self-Validating Systems)

To ensure the integrity of the starting material, you must validate the absence of the Ethoxy analog before synthesis begins. Two complementary methods are recommended.

Protocol A: High-Resolution GC-MS (Primary Control)

Gas Chromatography is superior to HPLC for these alkyl chlorides due to their volatility and lack of strong chromophores.

Objective: Quantify 2-(2-ethoxyphenoxy)ethyl chloride at <0.10% levels.

  • System Setup:

    • Instrument: GC-MS (Agilent 7890/5977 or equivalent).

    • Column: DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film). Non-polar stationary phase maximizes separation based on boiling point/lipophilicity.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Method Parameters:

    • Inlet: Split mode (20:1), 250°C.

    • Oven Program:

      • Initial: 60°C (Hold 1 min).

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 5°C/min to 240°C (Critical separation window).

      • Final: 300°C (Hold 3 min).

    • Detection: MS (EI Source). Scan range 35–350 m/z.

    • SIM Mode (Optional): Monitor m/z 186 (Methoxy Parent) and m/z 200 (Ethoxy Parent).

  • Data Interpretation:

    • Target Peak (Methoxy): Elutes earlier (e.g., ~12.4 min). Mass spectrum shows dominant molecular ion 186 m/z .

    • Impurity Peak (Ethoxy): Elutes later (e.g., ~13.1 min). Mass spectrum shows molecular ion 200 m/z .

    • Validation Criteria: Resolution (

      
      ) between peaks must be > 1.5.
      
Protocol B: 1H-NMR Spectroscopy (Structural Confirmation)

NMR provides definitive structural proof, distinguishing the methoxy singlet from the ethoxy pattern.

Objective: Qualitative confirmation of identity and purity check (>1% detection limit).

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 0.6 mL of

      
       (Deuterated Chloroform).
      
    • Ensure the sample is free of residual solvents (ethanol/methanol) which could overlap.

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: 16 (sufficient for main component), 64+ (to see small impurity peaks).

  • Spectral Analysis (Chemical Shift

    
    ): 
    
MoietyTarget (Methoxy) SignalsImpurity (Ethoxy) Signals
Aromatic Protons 6.8 – 7.0 ppm (Multiplet)6.8 – 7.0 ppm (Multiplet)

4.2 ppm (t) & 3.8 ppm (t)4.2 ppm (t) & 3.8 ppm (t)
Alkoxy Group 3.85 ppm (Singlet, 3H) 4.05 ppm (Quartet, 2H) 1.42 ppm (Triplet, 3H)

Decision Rule: If a quartet at ~4.05 ppm and a triplet at ~1.42 ppm are observed alongside the main signals, the batch is contaminated with the Ethoxy analog.

Part 4: Impact on Final Drug Substance

If the Ethoxy chloride impurity is not controlled at the raw material stage, it forms Desmethyl-O-ethyl Carvedilol .

  • Regulatory Status: This is considered a structural analog impurity.

  • Removal Difficulty: Due to the high structural similarity (Van der Waals volume difference is minimal), this impurity often co-crystallizes with Carvedilol. Standard recrystallization (typically Ethyl Acetate/Isopropanol) has low rejection efficiency for this specific homologue.

  • Acceptance Criteria: According to ICH Q3A(R2), unspecified impurities must typically be controlled to <0.10%.

Recommendation: Reject any batch of 2-(2-methoxyphenoxy)ethyl chloride containing >0.15% of the Ethoxy analog to ensure the final API meets pharmacopoeial standards.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Carvedilol Monograph 1745. (Details Impurity E and related substances).[3][4]

  • United States Pharmacopeia (USP) . Carvedilol: Organic Impurities Procedure. (Defines separation of related compounds).

  • GuideChem . 2-(2-Methoxyphenoxy)ethyl chloride (CAS 53815-60-4) Chemical Properties.

  • BenchChem . Efficacy in Drug Synthesis: Comparative Analysis of Alkylating Agents. (Discusses reagent purity impact on API).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 4143839 (2-(2-Methoxyphenoxy)ethyl chloride).

Sources

A Comparative Guide to Quality Control Standards for 1-(2-Chloroethyl)-2-methoxybenzene Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research, as well as a critical component of regulatory compliance in the pharmaceutical industry. 1-(2-Chloroethyl)-2-methoxybenzene, a key intermediate and a known impurity in the synthesis of Carvedilol, requires rigorous quality control (QC) to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical methodologies for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations.

The selection of an appropriate analytical technique is a critical decision, balancing the need for sensitivity, specificity, and efficiency. This guide will explore two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will delve into the causality behind the experimental choices for each method, provide detailed protocols, and present a comparative analysis of their performance.

The Regulatory Framework: Defining Purity

Before delving into the analytical methods, it is crucial to understand the regulatory landscape that governs impurity control. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances through its guidelines.[1][3][4] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities.[5]

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are determined by the maximum daily dose of the drug substance. Additionally, residual solvents used in the synthesis are controlled according to ICH Q3C and USP General Chapter <467>.[6][7][8][9][10]

Comparative Analysis of Analytical Techniques

The choice between GC-FID and HPLC-UV for the purity analysis of this compound depends on several factors, including the volatility of the compound and its impurities, and the presence of a UV chromophore.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[11][12] Its high sensitivity to hydrocarbons and a wide linear range make it an excellent choice for purity assays.[13]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile technique suitable for a broad range of compounds, including those that are not sufficiently volatile for GC.[14] The presence of the benzene ring in this compound provides a UV chromophore, allowing for detection with a UV detector.[15]

The following diagram illustrates the general workflow for the purity analysis of a chemical intermediate like this compound.

Purity Analysis Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Sample Sample Receipt & Logging Preparation Accurate Weighing & Dissolution Sample->Preparation Filtration Filtration (if necessary) Preparation->Filtration Method_Selection Method Selection (GC-FID or HPLC-UV) Filtration->Method_Selection GC_FID GC-FID Analysis Method_Selection->GC_FID HPLC_UV HPLC-UV Analysis Method_Selection->HPLC_UV Data_Acquisition Chromatogram Acquisition GC_FID->Data_Acquisition HPLC_UV->Data_Acquisition Integration Peak Integration & Area % Calculation Data_Acquisition->Integration Impurity_ID Impurity Identification (vs. Standards/MS/NMR) Integration->Impurity_ID Report Final Report & Certificate of Analysis Impurity_ID->Report Impurity_Identification_Workflow Impurity_Detected Impurity > Identification Threshold in GC or HPLC Isolation Isolation of Impurity (e.g., Preparative HPLC) Impurity_Detected->Isolation MS_Analysis Mass Spectrometry (MS) (Determine Molecular Weight & Fragmentation) Isolation->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, COSY) (Determine Connectivity) Isolation->NMR_Analysis Structure_Proposed Propose Structure MS_Analysis->Structure_Proposed NMR_Analysis->Structure_Proposed Confirmation Confirm with Authentic Standard (if available) Structure_Proposed->Confirmation

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(2-Chloroethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 1-(2-Chloroethyl)-2-methoxybenzene (CAS: 19562-57-5) is a halogenated alkylating agent.[1][2] It must NEVER be disposed of down the drain or in municipal trash.[2]

Disposal Classification: Halogenated Organic Waste .[2] All waste streams containing this compound must be segregated from non-halogenated solvents to prevent the formation of hazardous byproducts during incineration and to comply with environmental regulations (RCRA).[2]

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity and understand the specific hazards that dictate the disposal method.[2]

ParameterSpecification
Chemical Name This compound
Common Synonyms 2-Methoxyphenethyl chloride; o-Methoxyphenethyl chloride
CAS Number 19562-57-5
Physical State Colorless to pale yellow liquid
Solubility Soluble in organic solvents; slightly soluble in water
Primary Hazards Alkylating Agent (Potential Carcinogen), Skin/Eye Irritant, Aquatic Toxicity
Waste Code (RCRA) D001 (Ignitable), potentially D022 (if chloroform present as impurity), Halogenated Solvent

Critical Safety Note: As an alkylating agent, this compound can transfer alkyl groups to DNA, posing a mutagenic risk.[2] All disposal procedures must minimize vapor generation and skin contact.[2]

Disposal Workflow Decision Tree

The following logic flow dictates the operational handling of waste containing this compound.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste Type Start->TypeCheck PureStock Pure Chemical / Stock TypeCheck->PureStock Mixture Reaction Mixture / Solvent TypeCheck->Mixture Solids Contaminated Solids (Gloves, Silica, Paper) TypeCheck->Solids Segregation Segregate into HALOGENATED Waste Stream PureStock->Segregation Mixture->Segregation Container Select Container: HDPE or Glass (Screw Cap) Solids->Container Double Bag / Solid Waste Bin Segregation->Container Label Labeling: 'Hazardous Waste - Halogenated' List: this compound Container->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Pickup Professional Disposal (High-Temp Incineration) Storage->Pickup

Figure 1: Operational decision tree for segregating and processing halogenated waste streams.

Detailed Operational Procedures

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent cross-contamination of non-halogenated waste streams.[2]

  • Segregation: Ensure you have a designated waste container specifically for Halogenated Solvents .[2] Do not mix with acetone, ethanol, or other non-halogenated waste unless the entire container is destined for halogenated treatment.[2]

  • Container Selection: Use High-Density Polyethylene (HDPE) jerricans or amber glass bottles. Avoid metal containers if the waste is acidic.[2]

  • Transfer:

    • Perform all transfers inside a fume hood.[2]

    • Use a funnel with a splash guard.[2]

    • Do not overfill; leave at least 10% headspace for thermal expansion.[2]

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[2]

    • Explicitly write: "Contains Halogenated Organics: this compound".

    • Check boxes for "Toxic" and "Irritant".[2]

Protocol B: Pure Stock Disposal (Expired or Unused)

Objective: Safe destruction of high-concentration alkylating agents.[2]

  • Do NOT bulk: Do not pour pure chemical into the general solvent waste carboy.[2] This increases the hazard level of the entire container.[2]

  • Original Packaging: If the original bottle is intact and sealed, keep it in that container.

  • Overpacking: Place the original bottle inside a clear, sealable plastic bag (secondary containment).

  • Submission: Submit for waste pickup as a "Lab Pack." This ensures the chemical is incinerated directly in its container, minimizing worker exposure at the disposal facility.[2]

Protocol C: Solid Waste (Contaminated Debris)

Objective: Containment of residual chemicals on disposables.

  • Items: Silica gel, TLC plates, gloves, paper towels, and pipettes.[2]

  • Collection: Place items in a heavy-duty (minimum 2 mil) polyethylene bag or a dedicated solid waste bucket.

  • Sharps: Contaminated needles/syringes must go into a rigid, puncture-resistant sharps container labeled "Chemical Contaminated Sharps."

  • Sealing: When full, twist and tape the bag neck (gooseneck seal) to prevent vapor release.[2]

Emergency Spill Management

Scenario: A 100mL bottle of this compound shatters on the lab floor.

  • Evacuate & Ventilate: Alert nearby personnel. Clear the area. Ensure fume hoods are running to exhaust vapors.[2]

  • PPE Upgrade: Wear Silver Shield/4H gloves (laminate) or double-gloved nitrile (standard nitrile has poor resistance to some chlorinated aromatics).[2] Wear safety goggles and a lab coat.[2]

  • Containment: Surround the spill with an inert absorbent (Vermiculite, dry sand, or commercial spill pads).[2] Do NOT use paper towels as the primary absorbent for large flammable/combustible spills.[2]

  • Cleanup:

    • Work from the outside in.[2][3]

    • Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.[2]

    • Scrub the surface with a detergent solution (soap and water) to remove oily residue.[2]

  • Disposal: Label the debris as "Hazardous Waste - Debris contaminated with this compound" and manage via Protocol C.[2]

Regulatory & Compliance Context

  • RCRA (USA): This material is a halogenated organic.[1][2][4] Mixing it with non-halogenated waste renders the entire mixture "Halogenated," significantly increasing disposal costs.[2]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (typically >1000°C) with specific flue gas scrubbing to capture Hydrogen Chloride (HCl) and prevent Dioxin formation.[2]

  • Drain Disposal: Strictly prohibited.[2] Halogenated compounds are toxic to the bacteria in municipal water treatment plants and can pass through to groundwater.[2]

References

  • National Center for Biotechnology Information (PubChem). 1-(2-Chloroethoxy)-2-methoxybenzene (Compound Summary).[2] Accessed 2026.[2][3][5] [Link] (Note: While PubChem indexes the isomer, specific disposal data is derived from general halogenated ether protocols).[2]

  • Jigs Chemical. this compound Product Specifications & CAS Verification. [Link][1][2][4][6]

  • University of Wisconsin-Madison. Laboratory Safety Guide: Disposal of Alkylating Agents. [Link][2]

Sources

Mastering the Safe Handling of 1-(2-Chloroethyl)-2-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational procedures, and disposal methods for 1-(2-Chloroethyl)-2-methoxybenzene. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers you to work safely and effectively.

Understanding the Hazard: A Risk-Based Approach

This compound and its structural analogs are classified with a range of potential hazards. Safety data sheets for similar compounds indicate risks including skin and eye irritation, potential for causing genetic defects, and harm if swallowed.[1][2] Specifically, 1-(2-Chloroethyl)-4-methoxybenzene is listed as causing serious eye irritation, potential respiratory irritation, and is suspected of causing genetic defects.[1] Given these potential risks, a cautious and well-documented approach to handling is paramount.

The causality behind these hazards often lies in the reactivity of the chloroethyl group, which can act as an alkylating agent. Alkylating agents are a class of compounds known for their ability to introduce an alkyl group into other molecules, a mechanism that can lead to cellular damage if not properly contained.[3][4] This understanding forms the basis of our recommended safety protocols.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in mitigating the specific hazards of this chemical class.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[3][5]Provides a robust barrier against dermal absorption, a primary route of exposure.[6] The outer glove can be removed if contaminated, leaving a clean inner glove. Nitrile and neoprene offer good resistance to a range of organic chemicals.[7][8]
Eye and Face Protection Chemical safety goggles and a face shield.[9][10]Protects against splashes and aerosols, which can cause serious eye irritation or damage.[1][2] A face shield provides an additional layer of protection for the entire face.
Body Protection A lab coat, fully fastened. For larger quantities or splash risks, a chemically resistant apron or suit is recommended.[9][11]Prevents contamination of personal clothing and skin. Chemically resistant materials are essential for containing spills and preventing soak-through.
Respiratory Protection Work in a certified chemical fume hood.[12] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.[1][9]Minimizes the risk of inhaling vapors or aerosols, which can cause respiratory tract irritation.[1][2]

Procedural Guidance: From Receipt to Disposal

A self-validating safety protocol extends beyond simply wearing the right gear. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage:
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Experimental Use:

The following workflow is designed to minimize exposure during routine laboratory operations.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Operation Don PPE->Verify Fume Hood Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Transfer Chemical Transfer Chemical (Use appropriate tools) Assemble Equipment->Transfer Chemical Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Decontaminate Glassware Decontaminate Glassware Quench Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Experimental workflow for handling this compound.

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[11]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11][13]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report the Incident: Report the spill to your institution's environmental health and safety department.

G Spill Occurs Spill Occurs Evacuate & Alert Evacuate & Alert Personnel Spill Occurs->Evacuate & Alert Assess Spill Assess Spill Size & Risk Evacuate & Alert->Assess Spill Don Full PPE Don Full PPE (incl. Respirator) Assess Spill->Don Full PPE Contain Spill Contain with Inert Absorbent Don Full PPE->Contain Spill Collect Waste Collect Waste in Sealed Container Contain Spill->Collect Waste Decontaminate Area Decontaminate Spill Area Collect Waste->Decontaminate Area Report Incident Report to EHS Decontaminate Area->Report Incident

Caption: Emergency spill response workflow.

Waste Disposal: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Segregation is Key: All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[11][13]

  • Halogenated Waste Stream: As a chlorinated compound, this waste should be segregated into a halogenated organic waste stream, if your institution has one.[14]

  • Consult Your EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures and to schedule a waste pickup.[14]

By adhering to these comprehensive guidelines, you contribute to a culture of safety and ensure the integrity of your research. This proactive approach to chemical handling not only protects you and your colleagues but also upholds the principles of responsible scientific practice.

References

  • SDS US. (2023, February 19). Safety Data Sheet. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloroethoxy)-2-methoxybenzene. Retrieved from [Link]

  • eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2014). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014. Retrieved from [Link]

  • Dow. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 1-(2-chloroethoxy)-2-methoxybenzene - Executive Summary. Retrieved from [Link]

  • Pfizer. (2020, October 2). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2016, September). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]

  • Connor, T. H., et al. (2016). Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. Journal of Oncology Pharmacy Practice, 22(5), 816-829. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 1-(2-chloroethoxy)-2-methoxybenzene - GHS Data. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloroethoxy)-2-methoxybenzene. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methoxybenzyl chloride. Retrieved from [Link]

  • University of Florida. (n.d.). Personal Protective Equipment for Pesticides and Other Tasks!. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Waste Disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.